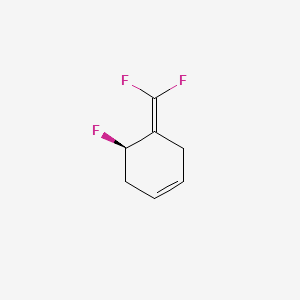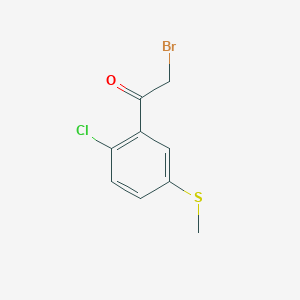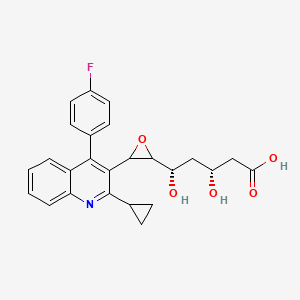
(3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a quinoline ring, a cyclopropyl group, and an oxirane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Ring: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the Cyclopropyl Group: This step often involves a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Formation of the Oxirane Ring: This can be accomplished through an epoxidation reaction, where an alkene reacts with a peracid.
Final Coupling and Hydroxylation: The final steps involve coupling the quinoline derivative with the oxirane and introducing hydroxyl groups through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring or the oxirane ring, leading to the formation of dihydroquinoline or diol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinoline carboxylic acids or ketones.
Reduction: Formation of dihydroquinoline or diol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
作用機序
The mechanism of action of (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
- (3R,5S)-5-(3-(2-Cyclopropyl-4-phenylquinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid
- (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-chlorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid
Uniqueness
The presence of the fluorophenyl group in (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid makes it unique compared to similar compounds. This fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity to biological targets. This uniqueness can lead to different biological activities and potential therapeutic applications.
特性
分子式 |
C25H24FNO5 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid |
InChI |
InChI=1S/C25H24FNO5/c26-15-9-7-13(8-10-15)21-17-3-1-2-4-18(17)27-23(14-5-6-14)22(21)25-24(32-25)19(29)11-16(28)12-20(30)31/h1-4,7-10,14,16,19,24-25,28-29H,5-6,11-12H2,(H,30,31)/t16-,19+,24?,25?/m1/s1 |
InChIキー |
OLBRICLNWSVGRO-LINFSVTHSA-N |
異性体SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C4C(O4)[C@H](C[C@H](CC(=O)O)O)O)C5=CC=C(C=C5)F |
正規SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C4C(O4)C(CC(CC(=O)O)O)O)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)

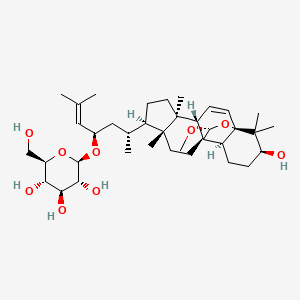
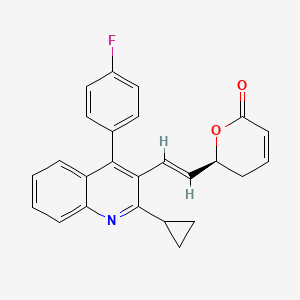
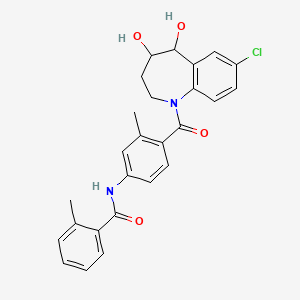
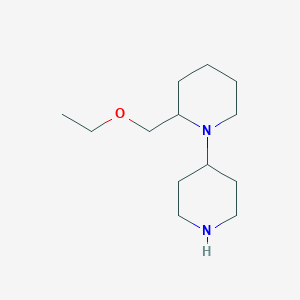
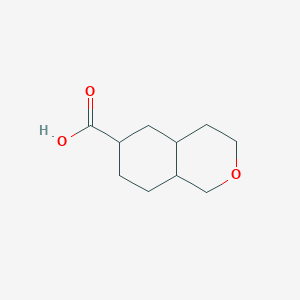
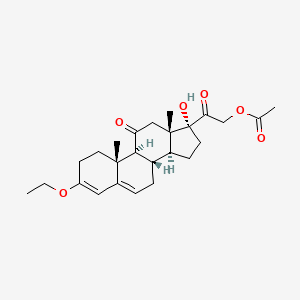
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
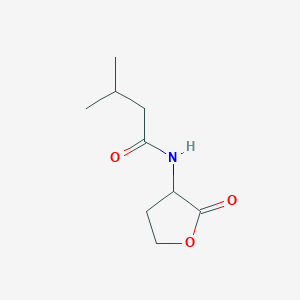
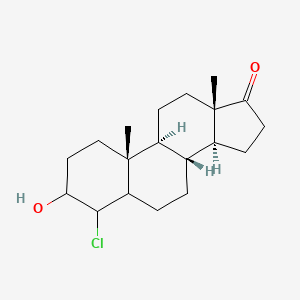
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
